Cas no 58073-90-8 (ethyl 2-methyl-5-oxocyclopentane-1-carboxylate)

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate is a cyclic keto ester with applications in organic synthesis and pharmaceutical intermediates. Its structure features a cyclopentanone ring substituted with a methyl group at the 2-position and an ethyl ester at the 1-position, offering versatility in further functionalization. The compound is valued for its reactivity in cyclization and condensation reactions, making it useful in the synthesis of complex cyclic frameworks. Its stability under standard conditions and well-defined stereochemistry enhance its utility in precision chemical transformations. The product is typically characterized by high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
ethyl 2-methyl-5-oxocyclopentane-1-carboxylate structure
58073-90-8 structure
Product Name:ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
CAS No:58073-90-8
MF:C9H14O3
MW:170.205663204193
MDL:MFCD21602674
CID:3417262
PubChem ID:560131
Update Time:2025-05-22

ethyl 2-methyl-5-oxocyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • CYCLOPENTANECARBOXYLIC ACID, 2-METHYL-5-OXO-, ETHYL ESTER
    • DB-087427
    • SCHEMBL1262342
    • EN300-98035
    • Ethyl 2-methyl-5-oxocyclopentanecarboxylate #
    • 827-121-9
    • ICA07390
    • ethyl2-methyl-5-oxocyclopentane-1-carboxylate
    • Z1318186949
    • ethyl 2-methyl-5-oxocyclopentane-1-carboxylate
    • AT31699
    • 3-Methyl-2-methoxycarbonylcyclopentanone
    • AKOS024015546
    • 58073-90-8
    • 2-methyl-5-oxo cyclopentanecarboxylic acid ethyl ester
    • MDL: MFCD21602674
    • Inchi: 1S/C9H14O3/c1-3-12-9(11)8-6(2)4-5-7(8)10/h6,8H,3-5H2,1-2H3
    • InChI Key: LPGXYGZNLBXGSA-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C)C1C(=O)OCC

Computed Properties

  • Exact Mass: 170.094294304Da
  • Monoisotopic Mass: 170.094294304Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 237.9±33.0 °C at 760 mmHg
  • Flash Point: 97.6±25.4 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

ethyl 2-methyl-5-oxocyclopentane-1-carboxylate Security Information

ethyl 2-methyl-5-oxocyclopentane-1-carboxylate Pricemore >>

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Additional information on ethyl 2-methyl-5-oxocyclopentane-1-carboxylate

Ethyl 2-Methyl-5-Oxocyclopentane-1-Carboxylate (CAS 58073-90-8): A Versatile Cyclopentanone Derivative in Modern Chemistry

Ethyl 2-methyl-5-oxocyclopentane-1-carboxylate (CAS 58073-90-8) is a specialized organic compound belonging to the class of cyclopentanone derivatives. This ester-functionalized cyclic ketone has gained significant attention in pharmaceutical research and fine chemical synthesis due to its unique structural features. The molecular structure combines a 2-methyl substitution and an ethyl carboxylate group on a 5-oxocyclopentane backbone, creating valuable reactivity patterns for various chemical transformations.

Recent studies highlight the growing importance of ethyl 2-methyl-5-oxocyclopentanecarboxylate in medicinal chemistry, particularly as a building block for prostaglandin analogs and bioactive molecules. Its cyclopentanone core serves as a versatile scaffold that mimics natural product frameworks, making it valuable for drug discovery programs targeting inflammation and metabolic disorders. The compound's ketone functionality at position 5 and ester group at position 1 provide multiple sites for chemical modification, enabling diverse synthetic applications.

The physicochemical properties of 2-methyl-5-oxocyclopentane-1-carboxylic acid ethyl ester contribute to its utility in organic synthesis. With a molecular weight of 184.23 g/mol and characteristic carbonyl absorption in infrared spectroscopy (typically 1740-1720 cm-1 for the ester and 1710-1690 cm-1 for the ketone), this compound exhibits good solubility in common organic solvents like ethyl acetate, dichloromethane, and ethanol. These properties make it particularly useful for multistep synthesis and parallel reaction screening in modern laboratory settings.

In synthetic applications, ethyl 2-methyl-5-oxocyclopentane carboxylate serves as a key intermediate for constructing complex molecular architectures. Recent publications demonstrate its use in asymmetric synthesis through chiral auxiliary approaches or enzymatic resolution methods. The methyl group at position 2 introduces steric control elements that can influence diastereoselectivity in subsequent reactions, while the β-keto ester moiety enables various condensation and cyclization reactions popular in heterocycle synthesis.

The commercial availability of ethyl 2-methyl-5-oxocyclopentanecarboxylate (CAS 58073-90-8) has expanded significantly in response to growing demand from the pharmaceutical industry and academic research institutions. Current market trends show increasing interest in this compound for developing sustainable synthetic routes and green chemistry applications. Suppliers typically offer this chemical with purity levels ranging from 95% to 99%, with analytical data including GC-MS, HPLC, and NMR characterization to ensure quality for critical applications.

From a safety perspective, proper handling of ethyl 2-methyl-5-oxocyclopentane-1-carboxylate requires standard laboratory precautions. While not classified as highly hazardous, appropriate personal protective equipment including gloves and safety glasses should be used when working with this compound. Storage recommendations typically suggest keeping the material in tightly sealed containers under anhydrous conditions at room temperature to maintain stability and prevent degradation of the ketone functionality.

Emerging research directions for 58073-90-8 include its potential in metal-catalyzed transformations and photochemical reactions, areas that align with current trends in catalytic process development. The compound's versatility makes it particularly interesting for developing new C-C bond forming methodologies and investigating stereoselective synthesis techniques. These applications position ethyl 2-methyl-5-oxocyclopentanecarboxylate as a valuable tool for addressing contemporary challenges in organic synthesis and medicinal chemistry.

Analytical characterization of 2-methyl-5-oxocyclopentane-1-carboxylic acid ethyl ester typically involves comprehensive spectroscopic techniques. Proton NMR spectra show characteristic signals for the methyl protons (δ 1.0-1.3 ppm), ethyl group (triplet around δ 1.2 ppm for CH3 and quartet near δ 4.1 ppm for CH2), and cyclopentanone ring protons (complex multiplets between δ 1.8-2.8 ppm). Mass spectrometry usually displays a molecular ion peak at m/z 184 along with fragmentation patterns characteristic of cyclic ketones and esters.

The future outlook for ethyl 2-methyl-5-oxocyclopentane-1-carboxylate appears promising, particularly in the context of drug discovery and material science applications. As synthetic methodologies continue to advance, this compound's role as a versatile building block is expected to grow, especially in areas requiring stereochemically defined intermediates. Ongoing research into its reactivity patterns and derivatization potential will likely uncover new applications that further enhance its value to the chemical community.

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